molecular formula C11H10ClN3O2 B11793994 5-Chloro-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

5-Chloro-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B11793994
Molekulargewicht: 251.67 g/mol
InChI-Schlüssel: ISIVFLYLOLZYLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 5th position, a 2-methylbenzyl group at the 1st position, and a carboxylic acid group at the 4th position of the triazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 2-Methylbenzyl Group: This step can be accomplished through a nucleophilic substitution reaction using 2-methylbenzyl chloride.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation of the corresponding triazole derivative using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-1,2,3-Triazole-4-carboxylic acid: Lacks the chloro and 2-methylbenzyl groups.

    5-Chloro-1H-1,2,3-triazole-4-carboxylic acid: Lacks the 2-methylbenzyl group.

    1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the chloro group.

Uniqueness

5-Chloro-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the chloro and 2-methylbenzyl groups, which may confer specific chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C11H10ClN3O2

Molekulargewicht

251.67 g/mol

IUPAC-Name

5-chloro-1-[(2-methylphenyl)methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H10ClN3O2/c1-7-4-2-3-5-8(7)6-15-10(12)9(11(16)17)13-14-15/h2-5H,6H2,1H3,(H,16,17)

InChI-Schlüssel

ISIVFLYLOLZYLA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.